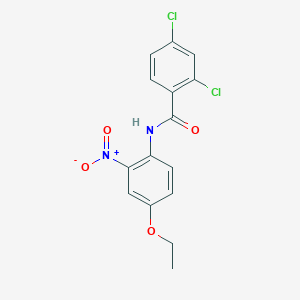

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide

説明

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a versatile chemical compound with significant potential in scientific research. It is characterized by its complex structure, which includes dichloro, ethoxy, and nitrophenyl groups attached to a benzamide core. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

特性

IUPAC Name |

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O4/c1-2-23-10-4-6-13(14(8-10)19(21)22)18-15(20)11-5-3-9(16)7-12(11)17/h3-8H,2H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKBMZHMISJRIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-ethoxyaniline to produce 4-ethoxy-2-nitroaniline. This intermediate is then subjected to a reaction with 2,4-dichlorobenzoyl chloride in the presence of a base, such as pyridine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to ensure the high purity of the final product.

化学反応の分析

Types of Reactions

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, bases like sodium hydroxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Reduction: 2,4-dichloro-N-(4-ethoxy-2-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,4-dichlorobenzoic acid and 4-ethoxy-2-nitroaniline.

科学的研究の応用

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity .

類似化合物との比較

Similar Compounds

2,4-dichloro-N-(4-methoxy-2-nitrophenyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

2,4-dichloro-N-(4-aminophenyl)benzamide: Lacks the nitro and ethoxy groups, featuring an amino group instead.

2,4-dichloro-N-(4-nitrophenyl)benzamide: Similar but without the ethoxy group.

Uniqueness

2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties.

生物活性

2,4-Dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- Dichloro groups at the 2 and 4 positions.

- An ethoxy group at the para position relative to a nitro group on the phenyl ring.

- An amide functional group linking it to a benzene ring.

This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various pathways, including:

- Cell cycle arrest : The compound can halt cell division, preventing tumor growth.

- Reactive oxygen species (ROS) generation : Increased ROS levels lead to oxidative stress and subsequent cell death .

Table 1 summarizes key findings from recent studies on the anticancer activity of this compound:

| Study Reference | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | 15.2 | Induction of apoptosis | |

| Lung Cancer | 10.5 | Cell cycle arrest and ROS generation | |

| Colon Cancer | 12.0 | Inhibition of DNA synthesis |

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:

- The nitro group undergoes bioreduction to form reactive intermediates that interact with cellular components.

- The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects on cell survival and proliferation .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15.2 µM). The study concluded that the compound effectively induces apoptosis through mitochondrial pathways.

- Lung Cancer Research : Another investigation focused on A549 lung cancer cells showed that the compound could inhibit cell proliferation with an IC50 value of 10.5 µM. Mechanistic studies indicated that it caused G1 phase arrest and increased levels of ROS .

- Colon Cancer Study : Research on HCT116 colon cancer cells demonstrated an IC50 of 12.0 µM for this compound, with evidence suggesting that it inhibits DNA synthesis and promotes apoptosis .

Q & A

Q. What are the key synthetic routes for preparing 2,4-dichloro-N-(4-ethoxy-2-nitrophenyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of 4-ethoxy-2-nitroaniline with a protected amine (e.g., N-Boc-alkylating agents), followed by benzoylation using 2,4-dichlorobenzoyl chloride. Optimization includes:

- Alkylation Step: Use of aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity of the aniline nitrogen.

- Benzoylation: Temperature control (~0–5°C) to minimize side reactions during acyl chloride addition .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the product. Yield improvements (up to 98%) are achieved by iterative adjustment of stoichiometry and reaction time .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (300 MHz, d6-DMSO) identifies key protons (e.g., ethoxy group at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm). Integration ratios verify substituent positions .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 394.2) and detects impurities.

- Elemental Analysis: Matches calculated vs. observed C, H, N, Cl percentages to validate purity .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

Methodological Answer:

- In Vitro Screening: Enzyme inhibition assays (e.g., against Trypanosoma brucei proteases) with IC₅₀ determination via fluorometric or colorimetric readouts.

- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Crystals grown via slow evaporation (e.g., in DCM/hexane) are analyzed using SHELXL for refinement.

- Hydrogen Bonding: Identification of N–H⋯O and C–H⋯π interactions to explain packing stability.

- Challenges: Addressing twinning or disorder via SHELXL’s TWIN and PART instructions .

Q. How do structural modifications influence bioactivity, and how are SAR studies designed?

Methodological Answer:

- Derivative Synthesis: Introduce substituents (e.g., halogens, methoxy groups) at the 4-ethoxy or 2-nitro positions to probe steric/electronic effects.

- SAR Analysis: Comparative IC₅₀ values against biological targets (e.g., parasites, cancer cells) are modeled using QSAR software (e.g., CoMFA) to identify pharmacophores .

Q. What advanced techniques address contradictory data in biological assays?

Methodological Answer:

- Dose-Response Curves: Replicate experiments with varying concentrations (n ≥ 3) to distinguish true activity from artifacts.

- Target Validation: CRISPR knockouts or siRNA silencing confirm on-target effects. Conflicting results may arise from off-target binding or assay interference (e.g., compound fluorescence) .

Q. How is HPLC-MS/MS applied to study metabolic stability and degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。